Physicochemical Profiling and Experimental Methodologies for 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
Physicochemical Profiling and Experimental Methodologies for 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
Executive Summary & Structural Identity
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, commonly referred to as platyphyllenone, is a bioactive linear diarylheptanoid naturally occurring in botanical species such as Corylus maxima (hazelnut), Alnus japonica (Japanese alder), and Zingiber officinale (ginger)[1][2]. Characterized by a flexible heptenone aliphatic chain bridging two phenolic rings, this structural motif confers a highly specific balance of lipophilicity and hydrogen-bonding capacity.
As a Senior Application Scientist, it is critical to approach this molecule not merely as a static chemical structure, but as a dynamic ligand whose physicochemical properties dictate its pharmacokinetic behavior, aqueous stability, and target engagement. Its unique geometry allows it to act as a potent modulator in anti-inflammatory pathways (via COX-2 inhibition), reactive oxygen species (ROS) generation, and potential antiviral applications[3][4][5].
Physicochemical Property Profiling
The physicochemical profile of platyphyllenone serves as the mechanistic foundation for its biological efficacy. The presence of two terminal hydroxyl groups acts as hydrogen bond donors, while the central α,β-unsaturated ketone provides an electrophilic center and additional hydrogen bond acceptor sites[6][7]. This configuration directly influences its Topological Polar Surface Area (TPSA) and partition coefficient (LogP), making it highly compliant with Lipinski’s Rule of Five for oral bioavailability[8].
Table 1: Key Physicochemical Parameters of Platyphyllenone
| Parameter | Value | Causality & Pharmacokinetic Implication |
| Molecular Formula | C19H20O3 | Defines the core diarylheptanoid scaffold and electron distribution[6]. |
| Molecular Weight | 296.36 g/mol | Optimal size (< 500 Da) ensures minimal steric hindrance during passive membrane diffusion[6][8]. |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity drives integration into the hydrophobic core of lipid bilayers, facilitating BBB crossing[2][7]. |
| H-Bond Donors | 2 | Phenolic OH groups facilitate robust anchoring within enzyme active sites (e.g., COX-2)[8]. |
| H-Bond Acceptors | 3 | Ketone and hydroxyl oxygens participate in dipole-dipole interactions with target proteins[8]. |
| Rotatable Bonds | 8 | Aliphatic chain flexibility allows for an induced-fit binding mechanism in complex protein pockets[8]. |
| Aqueous Stability | pH-dependent | Stable at physiological pH (7.4); susceptible to structural degradation under extreme acidic/basic conditions[2]. |
Membrane Permeability and ADME Kinetics
Understanding how platyphyllenone traverses biological barriers requires a rigorous analysis of its passive diffusion kinetics. Recent Parallel Artificial Membrane Permeability Assays (PAMPA) have demonstrated that platyphyllenone possesses an effective permeability coefficient (log Pe) greater than −5.0 for gastrointestinal models (PAMPA-GI) and greater than −6.0 for blood-brain barrier models (PAMPA-BBB)[2].
Causality: The high log Pe values are a direct consequence of the molecule's lipophilic heptenone chain and a TPSA well below the 90 Ų threshold required for Central Nervous System (CNS) penetration[7]. The molecule partitions seamlessly into the hydrophobic core of the lipid bilayer, while its 8 rotatable bonds allow it to adopt a compact, desolvated conformation during transit, minimizing the energetic penalty of membrane insertion.
Fig 1. Step-by-step parallel artificial membrane permeability assay (PAMPA) workflow.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and accuracy at each step.
Protocol 1: UHPLC-Orbitrap MS Quantification for Aqueous Stability
This protocol evaluates the pH-dependent degradation of platyphyllenone, a critical parameter for predicting oral drug formulation viability[2].
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Step 1: Stock Preparation & Matrix Spiking. Dissolve platyphyllenone in pure DMSO to yield a 1 mg/mL stock. Dilute into aqueous buffers at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood plasma) to a final concentration of 10 µM.
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Causality: DMSO ensures complete initial solubilization, preventing precipitation artifacts that could falsely be misconstrued as chemical degradation.
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Step 2: Incubation & Time-Course Sampling. Incubate samples at 37°C. Draw 50 µL aliquots at 0, 1, 2, and 4 hours.
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Validation Checkpoint: The t=0 sample serves as the absolute 100% recovery baseline. A known stable internal standard (e.g., caffeine) is spiked into the matrix to correct for any injection volume variances.
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Step 3: Chromatographic Separation. Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls, ensuring sharp peak shapes and highly reproducible retention times for lipophilic compounds.
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Step 4: High-Resolution Mass Spectrometry (HRMS). Operate the Orbitrap MS in negative ESI mode, monitoring the exact mass of the deprotonated ion [M-H]- at m/z 295.13[6].
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Validation Checkpoint: Isotope pattern matching and MS/MS fragmentation (monitoring specific product ions) confirm the structural identity of the parent compound versus newly formed degradation products.
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Protocol 2: In Silico Molecular Docking for Target Engagement
Platyphyllenone has been investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) and spike (S) receptor, frequently modeled with cyclodextrin inclusion complexes to improve its aqueous solubility[5].
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Step 1: Ligand and Receptor Preparation. Retrieve the 3D structure of platyphyllenone (CID: 23786382) and the target protein (e.g., Mpro, PDB ID: 6LU7). Protonate both structures at physiological pH (7.4) using AutoDockTools[8].
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Step 2: Grid Box Definition. Center the grid box on the known active site (e.g., the catalytic dyad His41/Cys145 for Mpro).
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Validation Checkpoint: Redock a known co-crystallized inhibitor (e.g., N3). An RMSD < 2.0 Å validates the accuracy of the docking parameters[8].
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Step 3: Execution and Affinity Calculation. Run the docking simulation utilizing a Lamarckian Genetic Algorithm. Evaluate binding free energy (ΔG) and the inhibition constant (Ki).
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Causality: Favorable ΔG values are driven by the hydrogen bonding of the phenolic rings with active site residues, while the aliphatic chain maximizes van der Waals contacts within the binding pocket.
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Biological Signaling and Target Modulation
Beyond its physicochemical kinetics, platyphyllenone exerts profound biological effects. It acts as a potent anti-inflammatory agent by inhibiting the Cyclooxygenase-2 (COX-2) enzyme, thereby downregulating prostaglandin synthesis[3]. Furthermore, related diarylheptanoids modulate intracellular signaling by inducing Reactive Oxygen Species (ROS), which subsequently activates the JNK Mitogen-Activated Protein Kinase (MAPK) pathway and suppresses the AKT survival pathway, ultimately triggering autophagy and apoptosis in targeted cellular models[4].
Fig 2. Platyphyllenone-mediated modulation of COX-2, ROS, AKT, and JNK MAPK signaling pathways.
References
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mzCloud. "4E 1 7 Bis 4 hydroxyphenyl 4 hepten 3 one - Mass Spectral Data." mzCloud Database. 6
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Felegyi-Tóth, C. A., et al. "Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima." Pharmaceutics, 2022. 2
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Dermawan, D., et al. "In silico study of medicinal plants with cyclodextrin inclusion complex as the potential inhibitors against SARS-CoV-2 main protease (Mpro) and spike (S) receptor." Informatics in Medicine Unlocked, 2021. 5
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Abed, S. A., et al. "Chemical constituents of Clerodendrum lindleyi and their free radical scavenging activities." Phytochemistry Letters / ResearchGate, 2015. 3
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Benchchem. "Platyphylline | 480-78-4 - Benchchem (Signaling Pathway Insights)." Benchchem, 2023. 4
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Buzón, P., et al. "BrainPepPass: A Framework Based on Supervised Dimensionality Reduction for Predicting Blood-Brain Barrier-Penetrating Peptides." Journal of Chemical Information and Modeling, 2023. 7
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